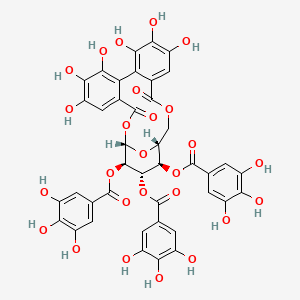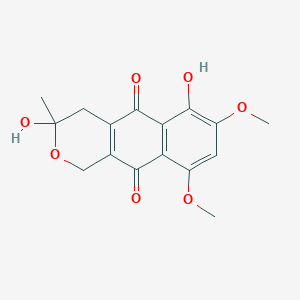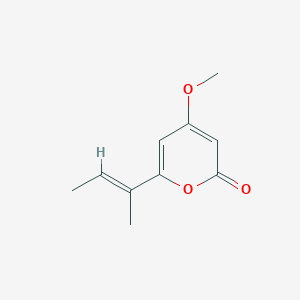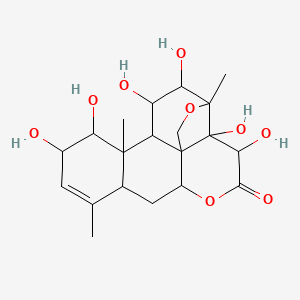![molecular formula C62H87N13O16 B1256344 2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1256344.png)
2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoactinomycin D is a fluorescent chemical compound with a strong affinity for DNA. It is widely used as a fluorescent marker for DNA in fluorescence microscopy and flow cytometry. This compound intercalates in double-stranded DNA, with a high affinity for GC-rich regions, making it useful for chromosome banding studies .
Preparation Methods
Industrial Production Methods: Industrial production methods for 7-Aminoactinomycin D are not well-documented. it is likely that the production involves large-scale synthesis similar to laboratory methods, with additional steps for purification and quality control to ensure the compound’s suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoactinomycin D primarily undergoes intercalation reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The primary reagent for 7-Aminoactinomycin D is DNA, particularly double-stranded DNA with GC-rich regions. The compound is used in aqueous solutions, often in combination with other fluorochromes for multicolor applications.
Major Products Formed: The major product formed from the interaction of 7-Aminoactinomycin D with DNA is a stable DNA-7-Aminoactinomycin D complex, which exhibits strong fluorescence properties .
Scientific Research Applications
7-Aminoactinomycin D has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study DNA interactions and structural properties.
Biology: Employed in cell viability assays to distinguish between live and dead cells, as it is excluded from live cells but penetrates dead or damaged cells.
Medicine: Utilized in flow cytometry for cell cycle analysis and apoptosis studies.
Industry: Applied in the development of diagnostic tools and research kits for various biological and medical applications
Mechanism of Action
7-Aminoactinomycin D exerts its effects by intercalating into double-stranded DNA. This intercalation occurs preferentially at GC-rich regions of the DNA, causing a spectral shift in the compound’s fluorescence properties. The binding of 7-Aminoactinomycin D to DNA disrupts the normal structure of the DNA, making it useful for various analytical techniques .
Comparison with Similar Compounds
Actinomycin D: A non-fluorescent compound that binds DNA in a similar manner to 7-Aminoactinomycin D.
Propidium Iodide: Another fluorescent DNA intercalator used in cell viability assays.
Uniqueness: 7-Aminoactinomycin D is unique due to its strong fluorescence properties and high affinity for GC-rich regions of DNA. This makes it particularly useful for chromosome banding studies and multicolor fluorescence applications .
Properties
Molecular Formula |
C62H87N13O16 |
|---|---|
Molecular Weight |
1270.4 g/mol |
IUPAC Name |
2,7-diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49?/m1/s1 |
InChI Key |
YXHLJMWYDTXDHS-SGILFZQNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)C(N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
7-ADD 7-amino-actinomycin D 7-aminoactinomycin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


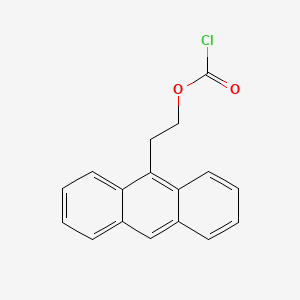
![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)
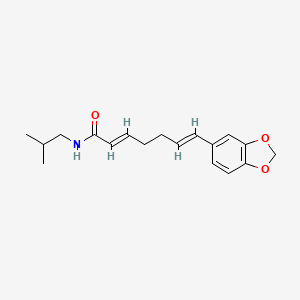
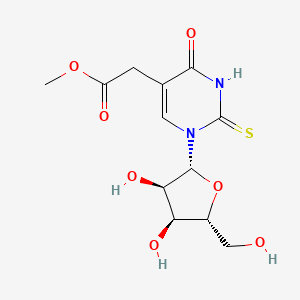
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)
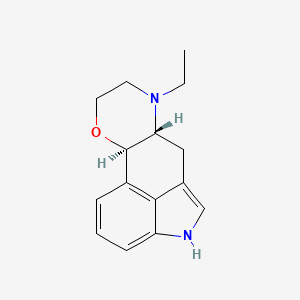
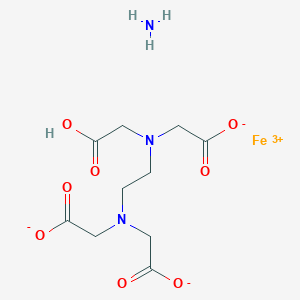

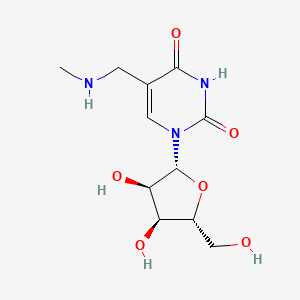
![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)
